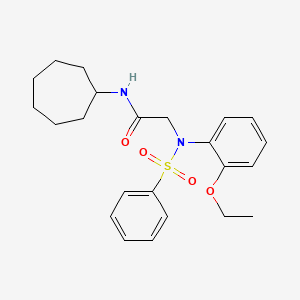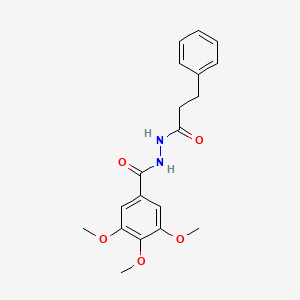
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a cycloheptyl group, an ethoxyphenyl group, and a phenylsulfonyl group attached to the glycinamide backbone. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amine derivatives.
Introduction of the Cycloheptyl Group: This step may involve the alkylation of the glycinamide with cycloheptyl halides under basic conditions.
Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 2-ethoxyphenyl halides.
Incorporation of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using phenylsulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: Similar structure with a methoxy group instead of an ethoxy group.
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C23H30N2O4S |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C23H30N2O4S/c1-2-29-22-17-11-10-16-21(22)25(30(27,28)20-14-8-5-9-15-20)18-23(26)24-19-12-6-3-4-7-13-19/h5,8-11,14-17,19H,2-4,6-7,12-13,18H2,1H3,(H,24,26) |
InChIキー |
OGPFURKEUKITIJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![N-(2,4-dimethylphenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12460131.png)
![3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12460135.png)
![ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12460143.png)
![Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate](/img/structure/B12460153.png)
![2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12460166.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)
![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide](/img/structure/B12460187.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)

